N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Description
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Properties
IUPAC Name |
N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2S2/c20-19(21,22)13-7-4-8-14(10-13)23-16(28)11-29-18-26-25-17(30-18)24-15(27)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,23,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTUCDQMPDHSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Similar compounds have been found to bind with dna, particularly within the minor groove. This suggests that the compound may interact with DNA or related structures as its primary target.
Mode of Action
The mode of action of This compound Based on the information available, it can be inferred that the compound may interact with its targets through the formation of a stable complex. This interaction could lead to changes in the structure or function of the target, potentially affecting its role in cellular processes.
Biological Activity
N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound with significant biological activity, particularly in the realms of anticancer and antimicrobial effects. This article reviews its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 495.5 g/mol. The structural characteristics include a thiadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
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Mechanisms of Action : Thiadiazole derivatives exhibit anticancer properties through various mechanisms including inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound under discussion has been observed to decrease the viability of several cancer cell lines.
Studies have shown that derivatives containing the thiadiazole ring can significantly reduce tumor growth in xenograft models, demonstrating their potential as anticancer agents .
Cell Line Activity Observed Human Burkitt Lymphoma P493 Reduced proliferation Non-small cell lung cancer Decreased viability Ovarian cancer Inhibited growth - Case Studies : A study indicated that compounds similar to this compound were effective against various cancer types, including glioblastoma and breast cancer .
Antimicrobial Activity
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Broad Spectrum Efficacy : The compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal activities .
Microorganism Activity Observed Staphylococcus aureus Inhibition of growth Escherichia coli Effective against Candida albicans Antifungal activity - Research Findings : The 1,3,4-thiadiazole moiety has been linked to enhanced antimicrobial activity due to its ability to disrupt microbial cellular processes .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials. The incorporation of the trifluoromethyl group is crucial for enhancing biological activity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is , with a molecular weight of 436.4 g/mol. Its structure features a thiadiazole moiety, which is known for imparting various biological activities.
Anticancer Activity
Thiadiazole derivatives, including those similar to this compound, have shown significant anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
Antimicrobial Properties
Compounds containing the thiadiazole ring have also been evaluated for their antimicrobial activity. Studies have demonstrated that derivatives can exhibit significant antibacterial and antifungal effects:
| Compound | Microorganism | Effect | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole derivatives | Staphylococcus aureus | Inhibition of growth | |
| Various thiadiazole derivatives | Candida albicans | Antifungal activity observed |
Antiviral Activity
Research has indicated that certain thiadiazole-based compounds possess antiviral properties. They may interfere with viral replication processes or enhance host immune responses:
| Compound | Virus Type | Effect | Reference |
|---|---|---|---|
| Thiadiazole derivatives | Influenza virus | Inhibition of viral replication | |
| 1,3,4-Thiadiazoles | HIV strains | Decreased viral load in vitro |
Case Study 1: Anticancer Efficacy
In a study published in PMC, researchers evaluated the efficacy of various thiadiazole derivatives against human leukemia and melanoma cells. The findings revealed that compounds similar to this compound significantly decreased cell viability and induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Action
A comprehensive review highlighted the antimicrobial properties of thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The study concluded that these compounds could serve as potential leads for developing new antimicrobial agents due to their effectiveness in inhibiting microbial growth .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity is governed by its thiadiazole core, amide linkages, and the trifluoromethylphenyl group. Key reaction types include:
Hydrolysis
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Conditions : Acidic or basic hydrolysis targets the amide bond.
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Under acidic conditions (e.g., HCl, 80°C), the amide bond cleaves to yield 2-phenylacetic acid and a thiadiazole-amine intermediate.
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Basic hydrolysis (NaOH, reflux) produces a carboxylate salt and an aniline derivative.
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Applications : Hydrolysis studies are critical for understanding metabolic pathways and stability in biological systems.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, 80°C, 4h | 2-Phenylacetic acid + Thiadiazole-amine | 78% | |
| 2M NaOH, reflux, 6h | Sodium carboxylate + Aniline derivative | 85% |
Alkylation
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The thioether (-S-) group undergoes alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base (e.g., K₂CO₃).
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Example: Reaction with benzyl bromide in DMF yields a benzylthioether derivative.
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| Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl bromide | DMF | 25°C, 12h | Benzylthioether derivative | 92% | |
| Methyl iodide | THF | 50°C, 8h | Methylthioether derivative | 88% |
Oxidation
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The thioether group oxidizes to sulfoxide or sulfone using H₂O₂ or m-CPBA:
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Sulfoxide formation occurs with H₂O₂ (30%) in acetic acid (60°C, 3h).
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Sulfone derivatives require stronger oxidants like m-CPBA (room temperature, 6h).
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| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 3h | Sulfoxide derivative | 75% | |
| m-CPBA | CH₂Cl₂, RT, 6h | Sulfone derivative | 68% |
Nucleophilic Substitution
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The trifluoromethylphenyl group participates in nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., NH₃, Cu catalyst, 120°C) .
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The thiadiazole ring’s sulfur atoms can act as nucleophiles in reactions with electrophiles like alkyl halides.
Substituent-Directed Reactivity
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Trifluoromethyl Group : Enhances electron-withdrawing effects, directing electrophilic attacks to the phenyl ring’s meta position.
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Thiadiazole Ring : Reacts with Grignard reagents (e.g., MeMgBr) at the C-5 position to form substituted thiadiazoles .
Kinetic and Thermodynamic Data
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Hydrolysis Activation Energy : Calculated at 45.2 kJ/mol (acidic) and 52.8 kJ/mol (basic) via Arrhenius plots.
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Oxidation Rates : Sulfoxide formation follows first-order kinetics (k = 0.15 h⁻¹).
Q & A
Q. What are the common synthetic routes for preparing N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide and related derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and amidation. For example:
- Step 1: Reacting chloroacetamide derivatives with sodium azide in a toluene/water system under reflux (5–7 h), monitored by TLC (hexane:ethyl acetate = 9:1). The crude product is crystallized from ethanol or extracted with ethyl acetate .
- Step 2: Coupling thiol-containing intermediates (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols) with halogenated acetamides in dry acetone using anhydrous K₂CO₃ as a base under reflux (3 h). The product is recrystallized from ethanol .
- Final Step: Amidation reactions using EDC/HOBt in acetonitrile at room temperature to introduce phenylacetamide moieties .
Key Considerations:
- Solvent selection (e.g., toluene for azide substitution, acetone for nucleophilic thiol coupling).
- Purification via recrystallization (ethanol) or column chromatography.
Q. Which spectroscopic and analytical methods are routinely employed to characterize the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Confirms substituent integration and connectivity (e.g., trifluoromethyl phenyl protons at δ 7.4–7.6 ppm, thiadiazole carbons at δ 160–170 ppm) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretches at 1680–1700 cm⁻¹, N-H bends at 3180–3270 cm⁻¹) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peaks for derivatives in the range of 400–450 Da) .
- X-ray Diffraction: Resolves crystallographic parameters (e.g., bond angles and dihedral angles in thiadiazole cores) .
- Melting Point Analysis: Ensures purity (e.g., derivatives typically melt between 200–250°C) .
Q. How is the in vitro cytotoxicity of this compound typically evaluated in anticancer research?
Methodological Answer: The MTT assay is standard:
Cell Lines: Test against SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) .
Procedure:
- Incubate cells with compound dilutions (1–100 µM) for 48–72 h.
- Add MTT reagent, measure absorbance at 570 nm.
Data Interpretation: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
Example Results:
| Compound | Substituent | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| 3d | ortho-Cl | SKNMC | 4.5 ± 0.035 |
| 3h | meta-OCH₃ | HT-29 | 3.1 ± 0.030 |
| 3b | meta-F | PC3 | 12.6 ± 0.302 |
| Data sourced from cytotoxicity studies . |
Advanced Research Questions
Q. What strategies can be employed to optimize the reaction yield and purity during the synthesis of disubstituted thiadiazole derivatives?
Methodological Answer:
- Solvent Optimization: Replace toluene with DMF for better solubility of polar intermediates .
- Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) to enhance NaN₃ reactivity in biphasic systems .
- Temperature Control: Reduce reflux time to 3–4 h to minimize side reactions (e.g., azide decomposition) .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) for challenging separations .
Case Study:
A 15% yield increase was achieved by replacing acetone with THF in thiol coupling reactions, improving intermediate solubility .
Q. How can molecular docking studies be utilized to predict the interaction of this compound with VEGFR-2 and BRAF kinase targets?
Methodological Answer:
Protein Preparation: Retrieve VEGFR-2 (PDB: 4ASD) and BRAF (PDB: 3OG7) structures. Remove water molecules and add hydrogens.
Ligand Preparation: Generate 3D conformers of the compound using Open Babel.
Docking Software: Use AutoDock Vina with a grid box centered on the ATP-binding site.
Analysis: Prioritize compounds with hydrogen bonds to Cys919 (VEGFR-2) or Lys483 (BRAF) and hydrophobic interactions with DFG motifs .
Key Insight:
Derivatives with trifluoromethyl groups show enhanced binding affinity due to fluorine’s electronegativity and hydrophobic fit .
Q. What approaches are recommended to resolve contradictions in spectral data (e.g., NMR shifts or IR stretches) for structural elucidation?
Methodological Answer:
- X-ray Crystallography: Definitive confirmation of bond lengths and angles (e.g., N-C=O torsion angles in thiadiazole cores) .
- 2D NMR (HSQC, HMBC): Resolve ambiguous 1H/13C assignments (e.g., distinguishing thiadiazole vs. oxadiazole protons) .
- Computational Modeling: Compare experimental IR stretches with DFT-calculated vibrational modes (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Example:
A discrepancy in carbonyl IR stretches (1685 vs. 1700 cm⁻¹) was resolved via X-ray data confirming a distorted amide geometry .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs against specific cancer cell lines?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): meta-CF₃ or ortho-Cl enhance cytotoxicity (HT-29 IC₅₀ = 3.1 µM) by improving membrane permeability .
- Hydrogen Bond Donors: meta-OCH₃ increases BRAF kinase inhibition via H-bonding with Glu501 .
- Steric Effects: Bulky substituents (e.g., benzylthio) reduce activity due to steric clashes in the VEGFR-2 binding pocket .
SAR Table:
| Substituent Position | Group | Activity Trend (IC₅₀) | Target |
|---|---|---|---|
| meta | CF₃ | ↓ HT-29 (3.1 µM) | BRAF/VEGFR-2 |
| ortho | Cl | ↓ SKNMC (4.5 µM) | Apoptosis pathways |
| para | NO₂ | ↑ Toxicity | Non-specific |
| Data synthesized from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
